Nuclear Fast Red

Overview

Description

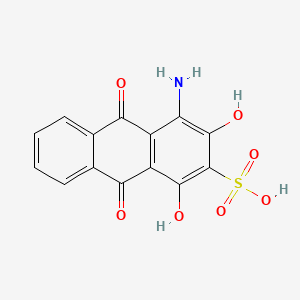

Nuclear Fast Red is a histological staining reagent suitable for visualization of nuclei in tissue sections . It is also known as kernechtrot and 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt . It provides a red counterstain designed for optimal performance when used in immunohistochemistry .

Synthesis Analysis

Nuclear Fast Red is an anthraquinone dye used in conjunction with an aluminium salt as a mordant . It is used as a red nuclear counterstain . The preparation of a Nuclear Fast Red solution involves dissolving aluminum sulfate in distilled water, adding Nuclear Fast Red, and using heat to dissolve. The solution is then cooled, filtered, and a few grains of thymol are added as a preservative .Molecular Structure Analysis

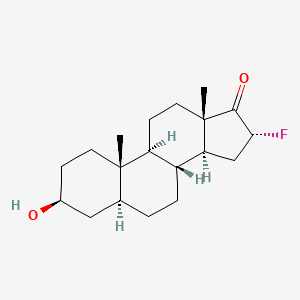

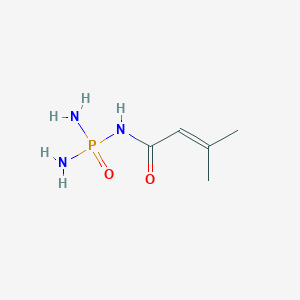

The empirical formula of Nuclear Fast Red is C14H8NNaO7S . Its molecular weight is 357.27 . The SMILES string representation of the molecule is [Na+].Nc1c(O)c(c(O)c2C(=O)c3ccccc3C(=O)c12)S([O-])(=O)=O .Chemical Reactions Analysis

Nuclear Fast Red forms a scarlet lake when used as a reagent for calcium in tissue. Lakes are also formed with lead, ferric ion, copper, tin, and strontium, but not barium . It is commonly used for counterstaining in histochemical reactions .Physical And Chemical Properties Analysis

Nuclear Fast Red is soluble in water (4 mg/mL, dark red to very dark red and red purple) and in ethanol (0.4 mg/mL) . It is suitable for the determination of calcium .Scientific Research Applications

Histology: Nuclear Counterstaining

Nuclear Fast Red: is commonly used as a nuclear counterstain in histological analysis. It provides a sharp contrast to the primary stain, allowing for clear visualization of cell nuclei under a microscope. This is particularly useful in dual-staining techniques where it’s important to distinguish between different cell types or structures .

Hematology: Blood Cell Examination

In hematology, Nuclear Fast Red is applied to blood smears to differentiate between various blood cell types. Its ability to bind to nucleic acids makes it an excellent choice for highlighting the nuclei of blood cells, aiding in the diagnosis of blood disorders .

Magnetic Nanoparticle Distribution

The compound has been utilized in the focused ion beam/scanning electron microscopy (FIB/SEM) analysis to study the distribution of intracellular magnetic nanoparticles (MNPs). This application is crucial for understanding the cellular uptake and the potential therapeutic uses of MNPs .

Extracellular Matrix Analysis

Nuclear Fast Red is used in the staining of extracellular matrix proteoglycans. This application is significant in research on tissue engineering and regenerative medicine, where understanding the extracellular matrix composition is essential .

In Situ Hybridization

This dye is employed in in situ hybridization techniques to visualize nucleic acid sequences within the fixed tissues. It serves as a counterstain that marks the background tissue, allowing for the specific detection of labeled DNA or RNA probes .

Calcium Detection in Tissues

Nuclear Fast Red forms a complex with calcium ions, producing a distinct color change. This property is exploited in the detection and quantification of calcium in tissue samples, which is vital in studies of bone density and calcification processes .

Fluorescent Probing

The dye has been developed as a highly sensitive “off/on” fluorescent probe for the detection of guanine. This application is of particular interest in genetic research and diagnostics, where accurate detection of nucleic acid components is required .

Prussian Blue Staining

Nuclear Fast Red is suitable for use in Prussian Blue staining to identify iron deposits in tissues. This is important in the study of diseases like hemochromatosis or in the analysis of iron metabolism .

Safety And Hazards

Nuclear Fast Red can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment/face protection should be worn and it should be stored in a dry, cool, and well-ventilated place .

Future Directions

Nuclear Fast Red has been used in various applications in histology and could potentially be used in future research and development in this field. It has been used in the dual-beam analysis of intracellular magnetic nanoparticles distribution, as a counterstain in LacZ tissue histological analysis, and in extracellular matrix proteoglycan staining .

properties

IUPAC Name |

sodium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSXZLJQEKGQAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nuclear Fast Red | |

CAS RN |

6409-77-4 | |

| Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006409774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nuclear Fast Red Sodium Salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD9M23GV7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Nuclear Fast Red in histology?

A1: Nuclear Fast Red is primarily used as a counterstain in histological procedures to visualize cell nuclei. [, , , , , , ] It is often employed after staining with dyes that yield blue products, such as Alcian blue, to provide a contrasting red color for nuclei. [, , , ]

Q2: How does Nuclear Fast Red interact with cell nuclei to produce a visible stain?

A2: Nuclear Fast Red, when used with aluminum ions, forms a dye lake with the nucleic acids in the nucleus, staining them a distinct red color. [] This staining is particularly useful for distinguishing nuclei from the surrounding cytoplasm. [, ]

Q3: Are there specific staining protocols where Nuclear Fast Red is preferred over other nuclear counterstains?

A3: Yes, Nuclear Fast Red is particularly useful in autoradiography, where the use of hematoxylin can interfere with the visualization of silver grains. [] Its minimal staining of emulsions makes it ideal for this application. [] Additionally, it is preferred in certain reticulum staining techniques to prevent silver deposition on nuclei and enhance fiber staining. []

Q4: How is Nuclear Fast Red utilized in analytical chemistry?

A4: Nuclear Fast Red acts as a chromogenic reagent in various spectrophotometric and spectrofluorimetric methods. [, , , , , , , , , , , ] Its color change upon complexation or reaction with specific analytes allows for their detection and quantification. [, , , , , , , , , , ]

Q5: Can you give examples of analytes that can be detected using Nuclear Fast Red-based assays?

A5: Nuclear Fast Red-based assays have been developed for detecting various analytes, including:

- Metals: Silver ions (Ag+), [] beryllium (Be), [] and vanadium(V). [, ]

- Anions: Nitrite [] and iodide. []

- Organic Compounds: Chitosan [] and erythromycin. []

Q6: What are the advantages of using Nuclear Fast Red in these analytical methods?

A6: Advantages include:

- Sensitivity: Nuclear Fast Red-based assays can detect analytes at trace levels, demonstrating high sensitivity. [, , , , ]

- Simplicity: The methods are relatively simple and cost-effective, requiring basic laboratory equipment. [, ]

- Selectivity: Nuclear Fast Red exhibits good selectivity for specific analytes under optimized conditions. [, ]

Q7: What is the molecular formula and weight of Nuclear Fast Red?

A7: The molecular formula of Nuclear Fast Red is C14H8N2O7S · Al1/3, and its molecular weight is approximately 357.26 g/mol.

Q8: Is there spectroscopic data available for Nuclear Fast Red?

A8: Yes, Nuclear Fast Red exhibits characteristic absorbance peaks in the UV-Vis region, specifically at 518 nm and 535 nm. [, , , ] Additionally, it can form fluorescent complexes with certain metals, allowing for fluorescence detection. [, ]

Q9: How stable is Nuclear Fast Red under different conditions?

A9: Nuclear Fast Red demonstrates good stability in acidic solutions and is commonly used in histological staining procedures involving acidic solutions. [, , , ] Its stability in other solvents and under various pH conditions may vary and requires further investigation.

Q10: Are there other applications of Nuclear Fast Red beyond histology and analytical chemistry?

A10: Yes, Nuclear Fast Red has been explored for its potential in photodynamic therapy for algae destruction in combination with hydrogen peroxide and visible light. [, ] Research suggests that it may contribute to a Type I/Type II photodynamic mechanism. []

Q11: Has Nuclear Fast Red been investigated in material science applications?

A11: Yes, Nuclear Fast Red has been incorporated as a doping anion in the fabrication of modified electrodes. [, ] These modified electrodes have shown promising electrocatalytic activity towards the oxidation of ascorbic acid, dopamine, and uric acid. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)

![2-[4-(2-Chlorophenyl)phenyl]propan-2-ol](/img/structure/B1211300.png)

![3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)